molecular formula C4H4Cl2O2 B1274136 4-Chloro-3-oxobutyryl chloride CAS No. 41295-64-1

4-Chloro-3-oxobutyryl chloride

Cat. No.: B1274136
CAS No.: 41295-64-1
M. Wt: 154.98 g/mol
InChI Key: WSHVQVCBPLNREW-UHFFFAOYSA-N
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Description

4-Chloro-3-oxobutyryl chloride is an organic compound with the molecular formula C₄H₄Cl₂O₂. It is known for its reactivity due to the presence of two acyl chloride groups and a chlorine atom, making it a valuable intermediate in organic synthesis . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-oxobutyryl chloride can be synthesized through the chlorination of acetoacetic acid derivatives. One common method involves the reaction of acetoacetic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxobutyryl chloride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form 4-chloro-3-oxobutyric acid and hydrochloric acid.

    Nucleophilic Substitution: Reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

    Condensation Reactions: Participates in Claisen condensation and similar reactions to form more complex molecules.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Nucleophilic Substitution: Alcohols, amines, thiols, often in the presence of a base to neutralize the hydrochloric acid formed.

    Condensation Reactions: Various carbonyl compounds, often under basic conditions.

Major Products

    Hydrolysis: 4-chloro-3-oxobutyric acid and hydrochloric acid.

    Nucleophilic Substitution: Esters, amides, and thioesters.

    Condensation Reactions: Complex molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-3-oxobutyryl chloride is utilized in various scientific research applications:

    Chemistry: Used as an acylating agent in the synthesis of amides and esters.

    Biology: Serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxobutyryl chloride involves its reactivity as an acylating agent. The compound’s acyl chloride groups readily react with nucleophiles, forming covalent bonds with various substrates. This reactivity is harnessed in synthetic chemistry to introduce the 4-chloro-3-oxobutanoyl group onto target molecules, thereby modifying their chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Acetyl chloride (CH₃COCl): A simpler acyl chloride with one acyl chloride group.

    Benzoyl chloride (C₆H₅COCl): An aromatic acyl chloride with different reactivity due to the benzene ring.

    Succinyl chloride (C₄H₄Cl₂O₂): A dicarboxylic acid derivative with two acyl chloride groups, similar to 4-Chloro-3-oxobutyryl chloride.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and two acyl chloride groups. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic substitution and condensation, sets it apart from simpler acyl chlorides.

Properties

IUPAC Name

4-chloro-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2/c5-2-3(7)1-4(6)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHVQVCBPLNREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194280
Record name 4-Chloro-3-oxobutyryl chloride
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Molecular Weight

154.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-64-1
Record name 4-Chloro-3-oxobutanoyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-oxobutyryl chloride
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Record name 4-Chloro-3-oxobutyryl chloride
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Record name 4-chloro-3-oxobutyryl chloride
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Record name 4-Chloroacetoacetyl chloride
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Synthesis routes and methods

Procedure details

A solution of 3-oxo-4-chlorobutyryl chloride was prepared by passing in 0.645 mols of Cl2 gas into a solution of 0.645 mol of diketene at -20°C in 1,2-dichloroethane which was approximately 2/3 solvent by volume. The starting diketene was of approximately 98.1 percent purity as assayed by NMR spectroscopy. The solution was then treated in a three neck flask fitted with thermometer, dropping funnel, condenser, mechanical stirrer and a N2 inlet and outlet with 11.8 ml of water (0.655 mol) added slowly from the dropping funnel. A slow stream of N2 gas was passed through the flask and allowed to pass out the condenser and into a NaOH solution prepared from 80 ml of 7.93 N NaOH (0.635 mol) diluted to approximately 800 ml. The water was added with vigorous stirring at such a rate that no HCl escaped the NaOH trap while maintaining a temperature of 25°-30°C in the reaction mixture. The product acid began to crystallize from the reaction mixture about 1/3 of the way through the addition of water. After completion of the addition, stirring was continued overnight. The NaOH trap solution was then made up to 1 liter and a 100 ml aliquot removed. This was titrated to a phenolphthalein end point requiring 3.23 ml of 0.1043 N HCl showing a net excess of 3.36 milliequivalents of unused base remained. This corresponds to a 99.8 percent yield of HCl based on diketene. The solid acid was recovered by filtration and yielded 61.1 g (70.8 percent of theory) of snow white crystalline product MP 69°-71°C. Further washing of the flask with pentane removed 1.32 g of solids. 21.3 g of acid was recovered upon evaporation of the residual solvent filtrate at room temperature on a rotary evaporator under vacuum. Both solid products were washed with pentane and found to be pure via their NMR spectra. The combined yield was 83.7 or 97 percent of theory. The melting point reported by Rosdig, Kleppe and Markl is 67°-69°C (Ber. 95 1252 (1962).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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